- Preparation method of substituent-containing pyridinopyrimidine compound, China, , ,
Cas no 93683-65-9 (6-chloro-3-nitro-pyridine-2-carbonitrile)

6-chloro-3-nitro-pyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-nitropicolinonitrile
- 6-Chloro-2-cyano-3-nitropyridine
- 6-chloro-3-nitro-2-pyridinecarbonitrile
- 6-Chloro-3-nitropyridine-2-carbonitrile
- 6-Chloro-2-cyano-3-nitropyidine
- 2-Pyridinecarbonitrile, 6-chloro-3-nitro-
- 6-CHLORO-2-CYANO-3-NITROPYRIDINE;6-Chloro-3-nitropicolinonitrile
- PubChem2248
- PubChem19121
- XVIHGTRTKQZJAC-UHFFFAOYSA-N
- WT551
- 2-cyano-3-nitro-6-chloropyridine
- 3-Nitro-6-chloro-2-cyanopyridine
- SBB054357
- RW2705
- 6-Chloro-3-nitro-2-pyridinecarbonitrile (ACI)
- 6-chloro-3-nitro-pyridine-2-carbonitrile
- DB-009954
- 6-Chloro-3-nitro-pyridine-2-carbonitile
- SCHEMBL669545
- DTXSID20538875
- AKOS025395584
- 6-Chloro-3-nitropyridine-2-carbonitrile;6-Chloro-3-nitropicolinonitrile
- CK1207
- AC-25212
- SY008195
- BP-11923
- DS-10906
- W-204089
- PB21909
- EN300-97944
- MFCD06657641
- 93683-65-9
- BCP31603
- AKOS006344485
- CS-0022422
-
- MDL: MFCD06657641
- インチ: 1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
- InChIKey: XVIHGTRTKQZJAC-UHFFFAOYSA-N
- ほほえんだ: N#CC1C([N+](=O)[O-])=CC=C(Cl)N=1
計算された属性
- せいみつぶんしりょう: 182.983554g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 182.983554g/mol
- 単一同位体質量: 182.983554g/mol
- 水素結合トポロジー分子極性表面積: 82.5Ų
- 重原子数: 12
- 複雑さ: 231
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 347.2℃ at 760 mmHg
- フラッシュポイント: 163.781℃
- 屈折率: 1.604
- PSA: 82.50000
- LogP: 2.03808
- じょうきあつ: 0.0±0.8 mmHg at 25°C
6-chloro-3-nitro-pyridine-2-carbonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
6-chloro-3-nitro-pyridine-2-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-chloro-3-nitro-pyridine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97944-10g |
6-chloro-3-nitropyridine-2-carbonitrile |
93683-65-9 | 95% | 10g |
$108.0 | 2023-09-01 | |
Chemenu | CM178068-100g |
6-Chloro-3-nitropicolinonitrile |
93683-65-9 | 95% | 100g |
$990 | 2022-06-09 | |
Chemenu | CM178068-25g |
6-Chloro-3-nitropicolinonitrile |
93683-65-9 | 95% | 25g |
$248 | 2022-06-09 | |
abcr | AB247252-10 g |
6-Chloro-3-nitropyridine-2-carbonitrile, 97%; . |
93683-65-9 | 97% | 10g |
€202.80 | 2023-04-27 | |
eNovation Chemicals LLC | K11108-50g |
6-Chloro-2-cyano-3-nitropyridine |
93683-65-9 | 97% | 50g |
$820 | 2023-05-14 | |
TRC | C293308-250mg |
6-Chloro-2-cyano-3-nitropyridine |
93683-65-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1093079-25g |
6-Chloro-2-cyano-3-nitropyridine |
93683-65-9 | 98% | 25g |
¥1167.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1093079-10g |
6-Chloro-2-cyano-3-nitropyridine |
93683-65-9 | 98% | 10g |
¥502.00 | 2024-04-24 | |
eNovation Chemicals LLC | D404391-50g |
6-Chloro-3-nitro-2-pyridinecarbonitrile |
93683-65-9 | 97% | 50g |
$880 | 2024-06-05 | |
Fluorochem | 067329-1g |
6-Chloro-3-nitropyridine-2-carbonitrile |
93683-65-9 | 97% | 1g |
£17.00 | 2022-03-01 |
6-chloro-3-nitro-pyridine-2-carbonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- 4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases, China, , ,
ごうせいかいろ 4
- Preparation of novel pyridopyrimidine derivatives as PI3K inhibitors, United States, , ,
ごうせいかいろ 5
- Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell GrowthJournal of Medicinal Chemistry, 2021, 64(18), 13719-13735,
ごうせいかいろ 6
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, European Patent Organization, , ,
ごうせいかいろ 7
- N-pyridine aryloxy phenoxy carboxylic acid derivative, preparation method and application, China, , ,
ごうせいかいろ 8
- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,
ごうせいかいろ 9
1.2 Reagents: Water ; 30 min, cooled
- Quinolines and related analogs as sirtuin modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 10
1.2 Reagents: Sodium acetate Solvents: Water
- Synthesis of benzo[1,2-d;3,4-d']diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A2A receptor antagonistsOrganic & Biomolecular Chemistry, 2007, 5(16), 2567-2571,
ごうせいかいろ 11
- Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infectionBioorganic & Medicinal Chemistry Letters, 2019, 29(15), 1874-1880,
ごうせいかいろ 12
- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 13
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 14
1.2 Reagents: Water ; 10 min, 0 °C
- Preparation of heterocyclic azepine derivatives as inhibitor of cholesterol ester transfer protein, World Intellectual Property Organization, , ,
ごうせいかいろ 15
1.2 Reagents: Water ; 30 min, cooled
- Preparation of arenotriazine derivatives as tyrosine kinase inhibitors for treatment of cancer, China, , ,
ごうせいかいろ 16
- Design and synthesis of substituted pyrido[3,2-d]-1,2,3-triazines as potential Pim-1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228,
ごうせいかいろ 17
- Monocyclic, thieno, pyrido, and pyrrolo pyrimidine compounds and methods of use and manufacture of the same, World Intellectual Property Organization, , ,
6-chloro-3-nitro-pyridine-2-carbonitrile Raw materials
6-chloro-3-nitro-pyridine-2-carbonitrile Preparation Products
6-chloro-3-nitro-pyridine-2-carbonitrile 関連文献
-
Giovanni Piersanti,Luca Giorgi,Francesca Bartoccini,Giorgio Tarzia,Patrizia Minetti,Grazia Gallo,Fabrizio Giorgi,Massimo Castorina,Orlando Ghirardi,Paolo Carminati Org. Biomol. Chem. 2007 5 2567
6-chloro-3-nitro-pyridine-2-carbonitrileに関する追加情報
Compound CAS No. 93683-65-9: 6-Chloro-3-Nitro-Pyridine-2-Carbonitrile
6-Chloro-3-nitro-pyridine-2-carbonitrile, also known by its CAS number 93683-65-9, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry and materials science. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and the presence of chlorine and nitro groups at specific positions, along with a cyano group. The unique combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in research and industrial applications.
The molecular structure of 6-chloro-3-nitro-pyridine-2-carbonitrile consists of a pyridine ring with substituents at positions 2, 3, and 6. The cyano group (-CN) is located at position 2, the nitro group (-NO₂) at position 3, and the chlorine atom at position 6. This arrangement creates a molecule with high electron-deficiency due to the electron-withdrawing effects of the nitro and cyano groups, which can influence its reactivity in various chemical reactions.
Recent studies have highlighted the potential of 6-chloro-3-nitro-pyridine-2-carbonitrile in the field of drug discovery. Its electron-deficient nature makes it an attractive candidate for designing bioactive molecules targeting specific enzymes or receptors. Researchers have explored its role as a building block in synthesizing complex heterocyclic compounds with potential pharmacological activities.
In addition to its role in drug discovery, this compound has been utilized in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The presence of functional groups like cyano and nitro provides multiple binding sites for metal ions, enabling the formation of intricate architectures with potential applications in gas storage, catalysis, and sensing technologies.
The synthesis of 6-chloro-3-nitro-pyridine-2-carbonitrile typically involves multi-step organic reactions, often starting from pyridine derivatives. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its preparation. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption.
The physical properties of this compound are also noteworthy. Its melting point is relatively high due to strong intermolecular forces arising from the polar substituents. This makes it suitable for applications requiring thermal stability, such as in certain polymer formulations or high-performance materials.
In conclusion, 6-chloro-3-nitro-pyridine-2-carbonitrile, with its unique chemical structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. Its role as a key intermediate in organic synthesis and its potential applications in drug development and materials science underscore its importance in contemporary chemical research.
93683-65-9 (6-chloro-3-nitro-pyridine-2-carbonitrile) 関連製品
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